molecular formula C24H26N4O4S B2545313 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941249-26-9

5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2545313
CAS No.: 941249-26-9
M. Wt: 466.56
InChI Key: UBUNAVXJGQOFRX-UHFFFAOYSA-N
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Description

5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the nitrile group produces primary amines .

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the piperidine sulfonyl group, in particular, contributes to its versatility in various applications .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-17-4-3-13-28(16-17)33(29,30)21-11-7-19(8-12-21)23-27-22(14-25)24(32-23)26-15-18-5-9-20(31-2)10-6-18/h5-12,17,26H,3-4,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNAVXJGQOFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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